molecular formula C26H28ClNO B195052 Clomiphene CAS No. 15690-57-0

Clomiphene

Cat. No. B195052
CAS RN: 15690-57-0
M. Wt: 406 g/mol
InChI Key: GKIRPKYJQBWNGO-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clomiphene is a non-steroidal fertility medicine. It probably works by changing the hormone balance of the body. In women, this causes ovulation to occur and prepares the body for pregnancy . It is used as a fertility medicine in some women who are unable to become pregnant .


Molecular Structure Analysis

Clomiphene has the molecular formula C26H28ClNO and an average mass of 405.960 Da . It is a triphenyl ethylene stilbene derivative .


Chemical Reactions Analysis

Clomiphene initiates a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine event, in response to a course of clomiphene therapy, is an increase in the release of pituitary gonadotropins .


Physical And Chemical Properties Analysis

Clomiphene has a high bioavailability of over 90% . Its density is 1.1±0.1 g/cm3, boiling point is 509.0±50.0 °C at 760 mmHg, and vapour pressure is 0.0±1.3 mmHg at 25°C . The molar refractivity is 123.7±0.3 cm3 .

Scientific Research Applications

  • Clomiphene citrate is used to induce ovulation in women with anovulatory disorders. Its effect is mediated through increased pituitary release of luteinising hormone (LH) and follicle-stimulating hormone (FSH), initiating follicular maturation and ovulation. It has both antioestrogenic and oestrogenic properties, affecting pituitary gonadotrophs (Hsueh, Erickson, & Yen, 1978).

  • In a study assessing breast cancer risk among infertile women, the use of clomiphene citrate was found to possibly lower the risk of breast cancer, with no significant increase in risk with longer durations of use (Rossing et al., 1996).

  • Clomiphene can cause severe hypertriglyceridemia and pancreatitis in patients with certain underlying lipid disorders, suggesting careful monitoring in such patients (Castro, Nguyen, & O'Brien, 1999).

  • There is a higher overall incidence of abortion in clomiphene pregnancies compared to spontaneous pregnancies, suggesting a potential impact on pregnancy outcomes (Dickey et al., 1996).

  • Clomiphene may increase the risk of uterine cancer, with a suggested dose-response relationship. The risk seems to be higher among nulligravid and obese women (Althuis et al., 2005).

  • The effectiveness of clomiphene in treating oligospermia in infertile males showed no improvement in semen count regardless of underlying testicular pathology, indicating its limited efficacy in male infertility (Mroueh, Lytton, & Kase, 1967).

  • Clomiphene's antiestrogenic action can affect the feedback sensitivity during the menstrual cycle, influencing LH and FSH levels differently during different phases of the ovulatory cycle (Vandenberg & Yen, 1973).

  • Clomiphene shows potential as a treatment for acute myeloid leukemia (AML), suggesting its role beyond reproductive medicine. In a study, it helped stabilize disease during therapy in patients with recurrent or chemoresistant AML (Yom-Tov et al., 2012).

  • Clomiphene citrate's effects on skin maturation were investigated in neonatal rats, revealing impaired skin maturation, indicating its potential impact on skin development (Deveci et al., 2000).

Safety And Hazards

Clomiphene may damage fertility or the unborn child . It should not be used if you have liver disease, unexplained abnormal vaginal bleeding, an uncontrolled adrenal gland or thyroid disorder, an ovarian cyst unrelated to polycystic ovary syndrome, or if you are pregnant . Using clomiphene for longer than 3 treatment cycles may increase your risk of developing an ovarian tumor .

properties

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRPKYJQBWNGO-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318048
Record name Enclomiphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/
Record name SID50085975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive.
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Clomiphene

CAS RN

15690-57-0, 911-45-5
Record name Enclomiphene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15690-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enclomiphene [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enclomiphene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06735
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enclomiphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clomifene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENCLOMIPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6D2UI4FLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 116.5-118 °C /CITRATE/
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

clomifene; chloramiphene; C26H28ClNO; mol. wt. 405.98, is as follows: ##STR1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clomiphene
Reactant of Route 2
Reactant of Route 2
Clomiphene
Reactant of Route 3
Reactant of Route 3
Clomiphene
Reactant of Route 4
Reactant of Route 4
Clomiphene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Clomiphene
Reactant of Route 6
Reactant of Route 6
Clomiphene

Citations

For This Compound
68,700
Citations
R Homburg - Human reproduction, 2005 - academic.oup.com
The purpose of this review is to examine whether the time has come to replace clomiphene citrate (CC) as the first line therapy for WHO group II (eu-oestrogenic) infertility, the majority of …
Number of citations: 483 academic.oup.com
RP Dickey, DE Holtkamp - Human Reproduction Update, 1996 - academic.oup.com
… and pharmacology of clomiphene from the … of clomiphene since 1962, most recently with the aid of vaginal ultrasound. Ultrasound findings in 2841 cycles of treatment with clomiphene …
Number of citations: 314 academic.oup.com
E Kousta, DM White, S Franks - Human reproduction update, 1997 - academic.oup.com
… associated with a decreased response to clomiphene citrate; it follows therefore, … clomiphene citrate predicted an adverse pregnancy outcome in women who conceived. Clomiphene …
Number of citations: 469 academic.oup.com
J Garcia, GS Jones, AC Wentz - Fertility and Sterility, 1977 - Elsevier
… clomiphene may aid in confirming the diagnosis and establishing a prognosis in patients with primary or secondary amenorrhea. The success of clomiphene … discontinued clomiphene …
Number of citations: 338 www.sciencedirect.com
EE Wallach, EY Adashi - Fertility and sterility, 1984 - Elsevier
It has now been 28 years since the synthesis of clomiphene citrate (CC) by Dr. Frank P. Palopoli, l, 2 then a synthetic chemist with the William S. Merrell Company. However, despite …
Number of citations: 324 www.sciencedirect.com
E Hughes, J Brown, JJ Collins… - … of systematic reviews, 2010 - cochranelibrary.com
… use of clomiphene may be considered somewhat controversial. Despite this, clomiphene is … Understanding the effectiveness of clomiphene in this patient group is, therefore, extremely …
Number of citations: 241 www.cochranelibrary.com
RA Lobo, M Gysler, CM March, U Goebelsmann… - Fertility and …, 1982 - Elsevier
… in a large group ofwomen receiving clomiphene. We included women who ultimately failed to ovulate with clomiphene in order to carefully characterize this group of women. …
Number of citations: 203 www.sciencedirect.com
S Nasseri, WL Ledger - Human Fertility, 2001 - Taylor & Francis
… The role of empirical clomiphene in the treatment of unexplained infertility is debatable and … factors in clomiphene-resistant patients. Failure to ovulate in response to clomiphene has …
Number of citations: 59 www.tandfonline.com
DJ Katz, O Nabulsi, R Tal, JP Mulhall - BJU international, 2012 - Wiley Online Library
… Clomiphene citrate (CC) may be used as an alternative treatment in these patients with … To prospectively assess the andrological outcomes of long‐term clomiphene citrate (CC) …
J Brown, C Farquhar, J Beck… - Cochrane Database …, 2009 - cochranelibrary.com
… This review shows evidence supporting the effectiveness of clomiphene citrate and clomiphene in combination with dexamethasone for pregnancy rate only. There is limited evidence …
Number of citations: 272 www.cochranelibrary.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.